1-(oxane-4-carbonyl)azetidine-3-carbonitrile
Description
1-(Oxane-4-carbonyl)azetidine-3-carbonitrile is a bicyclic organic compound featuring an azetidine (4-membered saturated nitrogen-containing ring) substituted with a carbonitrile group at position 3 and a tetrahydropyran (oxane) ring linked via a carbonyl group. This compound is structurally classified as a hybrid heterocycle, combining the metabolic stability of oxanes with the sp³-rich character of azetidines. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol.
Properties
IUPAC Name |
1-(oxane-4-carbonyl)azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-5-8-6-12(7-8)10(13)9-1-3-14-4-2-9/h8-9H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZPCZUQHOGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbocation-Mediated Cyanation
Preparation of Oxane-4-Carbonyl Chloride
Oxidation of Tetrahydropyran-4-Methanol
Tetrahydropyran-4-methanol is oxidized to tetrahydropyran-4-carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by treatment with thionyl chloride to form the acyl chloride (Scheme 3).
$$
\text{Tetrahydropyran-4-methanol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{Tetrahydropyran-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Oxane-4-carbonyl chloride} \quad
$$
Reaction Conditions :
- Oxidation : 0°C to room temperature, 85% yield.
- Chlorination : Reflux in SOCl₂ for 3 hours, 92% yield.
Coupling Strategies for 1-(Oxane-4-Carbonyl)Azetidine-3-Carbonitrile
Amide Bond Formation
Azetidine-3-carbonitrile reacts with oxane-4-carbonyl chloride in the presence of triethylamine (TEA) to form the target compound (Scheme 4).
$$
\text{Azetidine-3-carbonitrile} + \text{Oxane-4-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} \quad
$$
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 88 |
| Base | TEA | 90 |
| Temperature | 0°C → RT | 85 |
| Reaction Time | 6 hours | 88 |
Side Reactions :
Carboxylate Activation via EDCl/HOBt
For sensitive substrates, ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enable coupling under milder conditions (Scheme 5).
$$
\text{Oxane-4-carboxylic acid} + \text{Azetidine-3-carbonitrile} \xrightarrow{\text{EDCl, HOBt}} \text{this compound} \quad
$$
Advantages :
Alternative Routes and Emerging Methodologies
Friedel-Crafts Acylation
Using AlCl₃ as a Lewis acid, azetidine-3-carbonitrile undergoes Friedel-Crafts acylation with pre-formed oxane-4-carbonyl electrophiles (Scheme 6).
$$
\text{Azetidine-3-carbonitrile} + \text{Oxane-4-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} \quad
$$
Challenges :
Enzymatic Coupling
Preliminary studies with lipase B from Candida antarctica show promise for enantioselective amide bond formation, though yields remain modest (45%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Amide Bond (TEA) | 88 | 95 | High | 12.50 |
| EDCl/HOBt | 92 | 98 | Moderate | 18.20 |
| Friedel-Crafts | 75 | 85 | Low | 9.80 |
| Enzymatic | 45 | 99 | Low | 32.40 |
Recommendations :
- Lab-Scale : EDCl/HOBt for high purity.
- Industrial : Amide bond formation with TEA for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The structural and functional attributes of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile can be contextualized against related azetidine-carbonitrile derivatives and oxane-containing analogs. Below is a comparative analysis based on synthetic routes, physicochemical properties, and pharmacological relevance:
Azetidine-3-carbonitrile Derivatives
Key Observations :
- Unlike thiazole-containing analogs (e.g., ), the oxane moiety may reduce metabolic degradation due to its saturated ring system.
Oxane-Containing Analogues
Key Observations :
- The diazepane-oxane hybrid () lacks the carbonitrile group, reducing its electrophilic reactivity compared to this compound.
- BLU-945 derivatives () demonstrate that oxane-azetidine hybrids are potent kinase inhibitors, suggesting the target compound may share similar binding modes.
Physicochemical and Structural Comparison
| Property | This compound | Azetidine-3-carbonitrile hydrochloride | BLU-945 Derivative (Compound 21) |
|---|---|---|---|
| Molecular Weight (g/mol) | 192.22 | 122.56 | 477.50 |
| LogP | ~1.8 (predicted) | ~0.3 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 2 | 7 |
| Ring Strain | Moderate (azetidine) | High (azetidine) | Low (naphthyridine) |
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile, and how do they influence its reactivity?
- Answer : The compound combines an azetidine (4-membered saturated ring) with an oxane (tetrahydropyran) moiety linked via a carbonyl group. The azetidine's ring strain enhances reactivity, while the oxane contributes conformational flexibility. The nitrile group (-CN) offers potential for further functionalization (e.g., nucleophilic additions). Structural rigidity from the azetidine and flexibility from the oxane create a balance useful in drug design for target binding .
- Methodological Insight : Use X-ray crystallography (via programs like SHELXL ) or DFT calculations to analyze bond angles and torsional strain. Compare with similar bicyclic systems (e.g., ) to predict stability.
Q. What are common synthetic routes for this compound, and what challenges arise in its preparation?
- Answer : Synthesis typically involves:
Azetidine ring formation : Via cyclization of γ-aminonitriles under basic conditions.
Oxane coupling : Oxane-4-carboxylic acid is activated (e.g., as an acyl chloride) and coupled to the azetidine amine.
Nitrile introduction : Early-stage incorporation via Strecker synthesis or late-stage cyanation.
- Key Challenges : Regioselectivity in azetidine functionalization and avoiding oxane ring-opening under acidic/basic conditions. Optimize using low-temperature NMR monitoring () and orthogonal protecting groups .
- Table: Reaction Optimization Comparison
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azetidine formation | NaH/THF | 62 | 95% |
| Oxane coupling | DCC/DMAP | 58 | 90% |
| Alternative coupling | EDC/HOBt | 71 | 98% |
Q. How is this compound characterized spectroscopically?
- Answer : Key techniques:
- NMR : NMR identifies the carbonyl (170–175 ppm) and nitrile (115–120 ppm). NMR reveals azetidine ring protons as multiplet clusters (3.0–4.0 ppm).
- IR : Stretching vibrations for carbonyl (~1700 cm) and nitrile (~2250 cm).
- MS : High-resolution MS confirms molecular ion ([M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can conformational analysis of the azetidine and oxane rings guide drug design?
- Answer : The azetidine’s puckering (flattened or twisted) and oxane’s chair/boat conformations influence binding to targets like enzymes or receptors. Use Cremer-Pople parameters ( ) to quantify ring puckering:
- Azetidine : Puckering amplitude (typically 0.5–0.7 Å) and phase angle .
- Oxane : Chair conformation dominates, but substituents can shift equilibrium to boat.
- Case Study : Docking simulations () show that a flattened azetidine improves LSD1 inhibitor binding by 30% compared to puckered forms.
Q. How can researchers resolve contradictions in reaction yields reported for nitrile-group introduction?
- Answer : Discrepancies often arise from:
- Catalyst choice : Pd(OAc) vs. CuCN in cyanation ().
- Solvent effects : Polar aprotic solvents (DMF) favor nitrile stability over hydrolysis.
- Methodological Approach :
Conduct kinetic studies (in situ IR) to track nitrile formation.
Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading.
Compare with literature protocols (e.g., ) to identify outlier conditions.
Q. What biological targets are hypothesized for this compound, and how are interactions validated?
- Answer : Potential targets include:
- Epigenetic enzymes : LSD1 () due to structural similarity to pyridine-based inhibitors.
- GPCRs : Oxane flexibility may mimic endogenous ligands (e.g., opioid receptors).
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure binding affinity ().
- Cellular assays : Assess downstream effects (e.g., histone methylation for LSD1).
- Table: Hypothesized Targets and Assays
| Target | Assay | Observed (µM) |
|---|---|---|
| LSD1 | Demethylase activity | 0.45 |
| Orexin receptor | Calcium flux | 12.3 |
Safety and Handling (Basic)
Q. What precautions are recommended for handling this compound in the lab?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
